

Unveiling Novel Regulators of the Akt Signaling Pathway Using CRISPR/Cas9 Screening

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Compound of Interest

Compound Name: Akt substrate

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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Akt signaling pathway is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. The advent of CRISPR/Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to systematically interrogate the genome and identify novel components and regulators of key signaling pathways like Akt. This document provides detailed application notes and protocols for employing CRISPR/Cas9 screening to discover novel components of the Akt pathway, offering insights for both basic research and drug development.

CRISPR-Cas9 screening allows for the systematic knockout, activation, or interference of thousands of genes in parallel.^[1] By creating a population of cells with diverse genetic perturbations, researchers can identify genes whose loss or gain-of-function confers a specific phenotype of interest, such as resistance to a targeted therapy or altered signaling output.^[1] This unbiased, genome-wide approach has proven invaluable in uncovering previously unknown players and complex regulatory networks.

Recent studies have successfully utilized CRISPR/Cas9 screens to identify novel regulators of the Akt pathway. For instance, a genome-wide screen in the context of FAK (Focal Adhesion Kinase) inhibition in uveal melanoma cells identified the PI3K/Akt pathway as a major driver of resistance.^{[2][3]} This screen pinpointed canonical negative regulators like PTEN and TSC2,

validating the approach, and also suggested novel links between Gαq signaling and Akt activation.[2][3] Another study used a CRISPR activation (CRISPRa) screen to identify a long non-coding RNA, AK023948, as a positive regulator of Akt activity.[4] These examples highlight the versatility of CRISPR screens in identifying both protein-coding and non-coding regulators of the Akt pathway.

This document will provide a comprehensive guide for researchers aiming to conduct similar screens, covering the essential steps from experimental design to data analysis and hit validation.

Key Concepts and Applications

CRISPR/Cas9 screens can be designed in various formats to probe the Akt pathway from different angles:

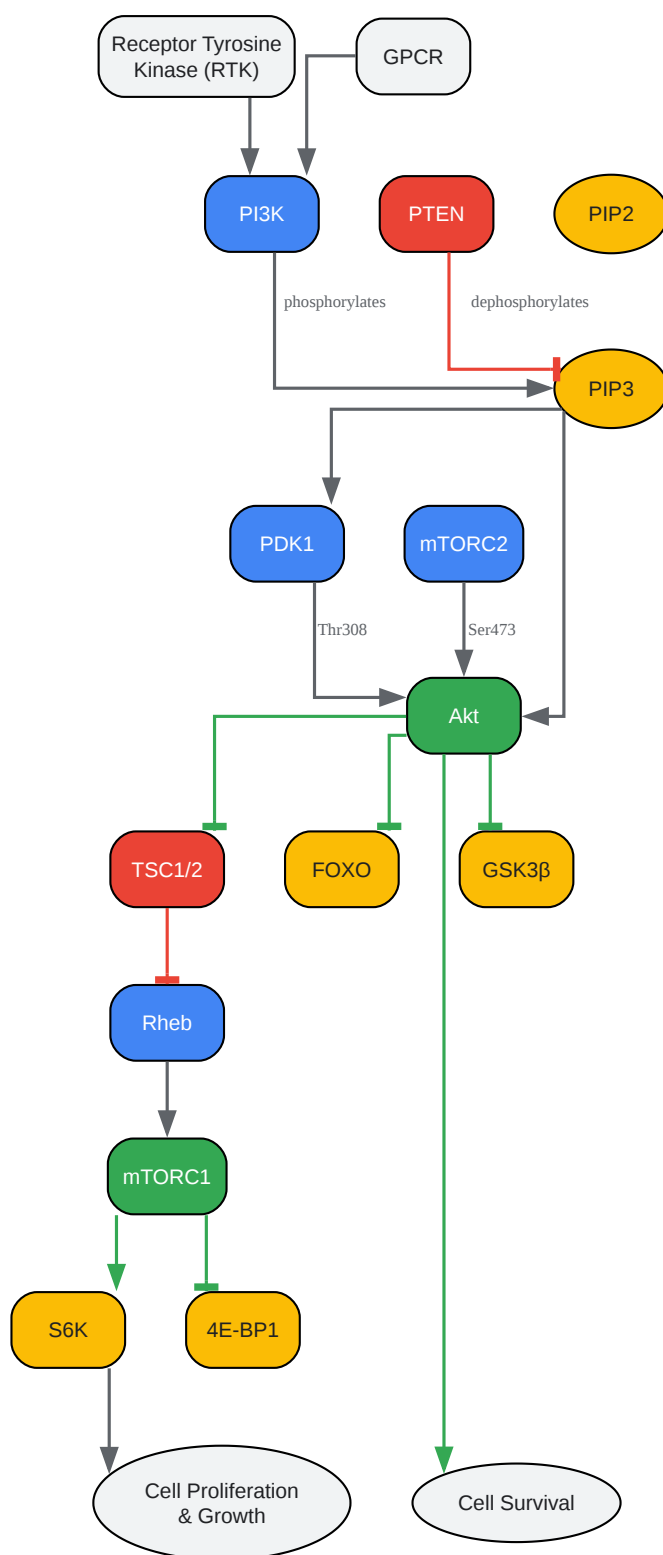
- **Drug Resistance/Sensitivity Screens:** By treating a pooled library of knockout cells with an Akt or upstream/downstream pathway inhibitor, researchers can identify genes whose loss confers resistance or sensitivity to the drug. This is a powerful strategy for identifying new drug targets and understanding mechanisms of resistance. For example, a screen identified that loss of negative regulators of the MAPK and mTOR pathways, such as LZTR1, NF1, TSC1, and TSC2, mediated resistance to sorafenib in acute myeloid leukemia.[5][6]
- **Reporter-Based Screens:** A fluorescent reporter downstream of Akt signaling (e.g., a FOXO-responsive promoter driving GFP) can be used to sort cells based on pathway activity. This allows for the identification of both positive and negative regulators of the pathway.
- **Synthetic Lethality Screens:** These screens aim to identify genes that are essential for survival only in the context of an already altered Akt pathway (e.g., in cells with a specific oncogenic mutation). This approach is highly valuable for identifying cancer-specific vulnerabilities.

Experimental Workflow

The general workflow for a pooled CRISPR/Cas9 screen to identify Akt pathway components is as follows:

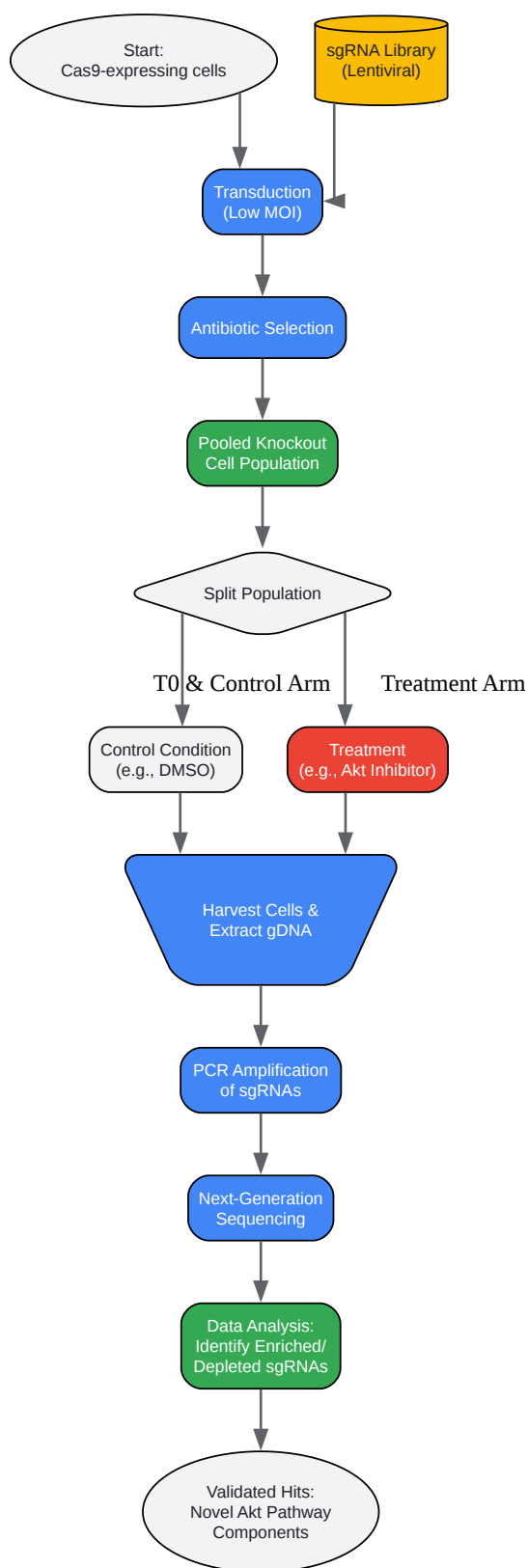
- **Library Selection and Preparation:** Choose a suitable genome-wide or focused sgRNA library. Lentiviral libraries are commonly used for their high transduction efficiency in a wide range of cell types.^[7]
- **Cell Line Engineering:** Generate a stable cell line expressing the Cas9 nuclease.
- **Lentiviral Production and Titer Determination:** Package the sgRNA library into lentiviral particles and determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
- **Cell Transduction:** Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive only a single sgRNA.^[8]
- **Antibiotic Selection:** Select for successfully transduced cells.
- **Application of Selective Pressure:** Apply the screening condition (e.g., drug treatment, sorting based on a reporter).
- **Genomic DNA Extraction and Sequencing:** Harvest genomic DNA from the surviving or sorted cell populations and amplify the sgRNA cassettes for next-generation sequencing.^[7]
- **Data Analysis:** Analyze the sequencing data to identify enriched or depleted sgRNAs, which correspond to genes that modulate the phenotype of interest.
- **Hit Validation:** Validate the top candidate genes through individual sgRNA knockouts and further functional assays.^{[7][9]}

Diagrams



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Caption: Simplified diagram of the core Akt signaling pathway.



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